molecular formula C15H23N5 B12721439 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- CAS No. 82819-18-9

1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)-

Cat. No.: B12721439
CAS No.: 82819-18-9
M. Wt: 273.38 g/mol
InChI Key: SKAMGHNAFBARFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- (IUPAC name: N-methyl-3-(4-methyl-1-piperazinyl)-1-propanamine) is a heterocyclic amine featuring a 1H-indazole core substituted with a 3-(4-methylpiperazinyl)propyl group at the 3-amino position. Its molecular formula is C₁₅H₂₂N₅, with a molecular weight of 272.37 g/mol (calculated). The compound is identified by CAS number 864244-66-6 and is structurally characterized by a flexible propyl linker connecting the indazole and 4-methylpiperazine moieties .

Key features include:

  • 4-Methylpiperazine substituent: A six-membered ring with a methyl group, contributing to basicity and solubility.

Properties

CAS No.

82819-18-9

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indazol-3-amine

InChI

InChI=1S/C15H23N5/c1-19-9-11-20(12-10-19)8-4-7-16-15-13-5-2-3-6-14(13)17-18-15/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,18)

InChI Key

SKAMGHNAFBARFP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC2=NNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Halogenation and Functionalization of Indazole Core

  • The indazole nucleus is first iodinated selectively at the 3-position using standard electrophilic iodination conditions. This step provides a reactive handle for further functionalization.
  • For example, iodination can be achieved using iodine sources under mild acidic or neutral conditions to avoid over-substitution or degradation of the indazole ring.

Introduction of the Amino Group at the 3-Position

  • The 3-iodoindazole intermediate undergoes nucleophilic substitution with an amine nucleophile to introduce the 3-amine functionality.
  • Hydrazine hydrate reflux has been used effectively to convert halogenated indazole derivatives into 3-aminoindazoles with high yields and short reaction times (e.g., 20 minutes reflux).

Alkylation with 3-(4-methyl-1-piperazinyl)propyl Group

  • The key step involves alkylation of the 3-amine nitrogen with a 3-(4-methyl-1-piperazinyl)propyl halide or equivalent electrophile.
  • This alkylation can be performed under basic conditions, often using alkali bases such as cesium carbonate or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Copper-catalyzed Ullmann-type coupling reactions have also been reported to facilitate the introduction of piperazinylpropyl groups onto the indazole nitrogen atoms with good regioselectivity and yields.

Alternative Cross-Coupling Approaches

  • Suzuki-Miyaura cross-coupling reactions are employed to attach aryl or alkyl substituents to the indazole ring, either before or after alkylation steps.
  • For example, 3-iodoindazole derivatives can be coupled with boronic acid esters under palladium catalysis (PdCl2(dppf)2) in a 1,4-dioxane/water solvent system at 90 °C under nitrogen atmosphere to yield arylated intermediates.
  • The sequence of alkylation and Suzuki coupling can be varied depending on the desired substitution pattern.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Notes
3-Iodination of indazole Iodine or N-iodosuccinimide (NIS) Acetic acid or DMF Room temp to 50 °C Selective for 3-position
Amination (hydrazine hydrate) Hydrazine hydrate (80%) Ethanol or water Reflux (~80 °C) High yield, short reaction time
Alkylation 3-(4-methyl-1-piperazinyl)propyl chloride DMSO, DMF 35–80 °C Base: Cs2CO3 or K2CO3; copper catalyst optional
Suzuki coupling Boronic acid ester, PdCl2(dppf)2 catalyst 1,4-dioxane/H2O (1:1) 90 °C Nitrogen atmosphere; base: Cs2CO3

Analytical Validation of the Product

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR shows characteristic peaks for the indazole aromatic protons (δ 6–8 ppm), amine protons (δ 10–13 ppm), and piperazine methylene protons (δ 2–4 ppm).
    • ^13C NMR confirms the carbon framework, especially the substituted carbons on the indazole and piperazine rings.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Confirms molecular weight and isotopic pattern consistent with the molecular formula C15H24N6 (approximate formula for the compound).
    • Electrospray ionization (ESI) is commonly used.
  • X-ray Crystallography (if available):

    • Provides definitive structural confirmation, especially for regioisomers or stereochemistry.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Iodination Indazole I2 or NIS, AcOH or DMF, RT-50 °C 3-Iodoindazole 80–90
2 Amination 3-Iodoindazole Hydrazine hydrate, EtOH, reflux 3-Aminoindazole >85
3 Alkylation 3-Aminoindazole + alkyl halide Cs2CO3, DMSO, 35–80 °C, Cu catalyst optional 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- 70–85
4 Suzuki Coupling (optional) 3-Iodoindazole + boronic acid PdCl2(dppf)2, Cs2CO3, 1,4-dioxane/H2O, 90 °C Arylated indazole intermediates 60–80

Research Findings and Notes

  • The sequence of alkylation and Suzuki coupling can be interchanged depending on the desired substitution pattern and to optimize yields.
  • Use of palladium catalysts with bidentate phosphine ligands (e.g., dppf) significantly improves coupling efficiency and reduces reaction times.
  • Copper-catalyzed alkylation enhances regioselectivity when introducing piperazinylpropyl groups.
  • Reaction solvents and bases critically influence the reaction kinetics and product purity; polar aprotic solvents and cesium carbonate are preferred.
  • The final compound’s purity and identity are confirmed by combined spectroscopic methods, ensuring suitability for biological evaluation.

Chemical Reactions Analysis

Chemical Reactivity and Functional Groups

The chemical reactivity of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- is influenced by its functional groups, including the indazole ring and the piperazine moiety. These groups participate in various chemical reactions, such as nucleophilic substitutions and additions, which are crucial for modifying the compound's structure and enhancing its biological activity.

Key Functional Groups:

  • Indazole Ring : This bicyclic structure is known for its stability and ability to participate in various organic reactions.

  • Piperazine Moiety : Enhances solubility and bioavailability, making the compound more suitable for drug development.

Biological Activities:

Compound TypeBiological ActivityPotential Applications
Indazole DerivativesAntitumor, NeuropharmacologicalCancer Therapy, Neurological Disorders
Piperazine-Linked CompoundsEnhanced Solubility and BioavailabilityImproved Drug Development

Kinase Inhibition and Related Compounds

Indazole-based compounds are known to inhibit various kinases, which are enzymes involved in cell signaling pathways. Kinases like Glycogen Synthase kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK) are targets for therapeutic interventions in diseases such as cancer and neurological disorders .

Kinase Inhibitors:

Kinase TypePotential Therapeutic Targets
GSK-3, ROCK, JAKCancer, Neurological Disorders

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)-. Research indicates that this compound can act as an effective scaffold for developing low-toxicity anticancer agents. It has shown promising results in inhibiting the proliferation of various cancer cell lines, such as human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells .

Case Study:
In a recent evaluation of structure-activity relationships (SARs), derivatives of indazole were synthesized and tested for their antiproliferative activity. The compounds were assessed using MTT assays to determine their IC50 values against different cancer cell lines. The study found that modifications to the indazole core significantly influenced biological activity, suggesting that further structural optimization could yield even more potent antitumor agents .

Anti-inflammatory Properties

Indazole derivatives are also being explored for their anti-inflammatory effects. Research indicates that certain modifications to the indazole structure can enhance its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Antibacterial and Antifungal Activities

The indazole framework has been linked to antibacterial and antifungal properties as well. Studies have shown that compounds with similar structures exhibit significant activity against various pathogenic bacteria and fungi, suggesting that 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- may also possess these beneficial properties .

Data Table: Biological Activities of Indazole Derivatives

Activity TypeCompoundCell Line/PathogenIC50/Effectiveness
Antitumor1H-Indazol-3-amine...K562 (Leukemia)X µM
A549 (Lung Cancer)Y µM
PC-3 (Prostate Cancer)Z µM
HepG-2 (Liver Cancer)W µM
Anti-inflammatoryVarious IndazolesIn vitro assaysNot specified
AntibacterialIndazole DerivativesE. coli, S. aureusEffective
AntifungalIndazole DerivativesC. albicansEffective

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- with five analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthetic Yield Key Features
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- (Target) C₁₅H₂₂N₅ 272.37 4-Methylpiperazinylpropyl Not reported Not reported Flexible linker; basic piperazine moiety
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine C₁₄H₁₅N₉O₂ 341.34 Imidazole, nitro-triazole 198–200 (decomp.) 66% High thermal stability; nitro group enhances electrophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₆N₄ 228.29 Pyridine, cyclopropyl 104.0–107.0 17.9% Planar pyridine-pyrazole system; low yield due to steric hindrance
1H-Indazol-3-amine, 5-chloro-N-[3-(4-chloro-1-piperidinyl)propyl]- C₁₅H₂₀Cl₂N₄ 327.25 Chloro-indazole, 4-chloropiperidine Not reported Not reported Increased lipophilicity; dual chloro substituents
N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine C₂₀H₂₀N₆ 344.41 Quinazoline, phenyl, imidazole Not reported Not reported Extended π-system; strong hydrogen bonding (NH∙∙∙∙N)
Key Observations:

Substituent Effects on Properties :

  • The target compound ’s 4-methylpiperazine group likely enhances solubility in polar solvents compared to chloro-substituted analogs (e.g., C₁₅H₂₀Cl₂N₄ ), which exhibit higher molecular weight and lipophilicity .
  • The nitro-triazole-pyrimidine analog (C₁₄H₁₅N₉O₂) shows a high decomposition temperature (198–200°C), attributed to the nitro group’s electron-withdrawing effects stabilizing the crystal lattice .

Synthetic Challenges :

  • The low yield (17.9%) of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights steric challenges in coupling cyclopropylamine to a pyrazole core . In contrast, the imidazole-containing analog in achieves a 66% yield, likely due to milder reaction conditions.

Structural Diversity :

  • The quinazoline derivative (C₂₀H₂₀N₆) forms a planar aromatic system with π-π stacking interactions, which may enhance crystallinity and stability compared to the indazole-based target compound .

Functional Group Impact on Bioactivity (Inferred)

While biological data are sparse in the evidence, structural trends suggest:

  • Piperazine vs. Piperidine : The target compound’s 4-methylpiperazine group (vs. 4-chloropiperidine in ) may improve metabolic stability due to reduced halogen-mediated toxicity.
  • Nitro Groups : The nitro-triazole analog’s electrophilic nitro group could facilitate covalent binding to cysteine residues in enzymes, a feature absent in the target compound .
  • Chloro Substituents : The dual chloro groups in C₁₅H₂₀Cl₂N₄ may enhance membrane permeability but increase risk of off-target interactions .

Biological Activity

1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various cancers and other diseases. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against specific cancer cell lines.

Chemical Structure and Properties

The compound has the following molecular formula: C22H36N6, with a complex structure that includes an indazole core and a piperazine moiety. The presence of these functional groups is crucial for its biological activity, influencing pharmacokinetics and receptor interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)-.

In Vitro Studies

A series of indazole derivatives were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines using the MTT assay. Notably, one derivative exhibited an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating strong inhibitory activity. In contrast, normal human embryonic kidney cells (HEK-293) showed an IC50 value of 33.2 µM , suggesting selectivity for cancer cells over normal cells .

The mechanism underlying the antitumor activity involves the induction of apoptosis and modulation of cell cycle progression. The compound appears to inhibit members of the Bcl2 family and disrupt the p53/MDM2 pathway in a concentration-dependent manner . This dual action not only promotes cancer cell death but also reduces potential side effects on normal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the indazole core significantly impact biological activity. For instance, introducing different substituents at the C-5 position enhances interaction with various kinase targets, increasing the likelihood of developing selective inhibitors .

CompoundIC50 (K562)IC50 (HEK-293)Selectivity Index
1H-Indazol-3-amine derivative 6o5.15 µM33.2 µM6.44

Case Studies

Case Study 1: Inhibition of BCR-ABL Kinase
A recent study focused on derivatives that inhibit BCR-ABL kinase, a critical target in chronic myeloid leukemia (CML). Compounds derived from indazole showed remarkable potency against both wild-type BCR-ABL and imatinib-resistant mutants. For example, one compound demonstrated an IC50 value of 4.6 nM against BCR-ABL WT and 227 nM against the T315I mutant . These findings suggest that structural modifications can enhance efficacy against resistant strains.

Case Study 2: Antiproliferative Activity
Another investigation assessed various indazole derivatives for their antiproliferative effects across multiple cancer types, including lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines. The results indicated that specific substitutions on the indazole scaffold significantly improved activity profiles across these diverse cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.